4-isopropyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline
Description
4-Isopropyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline is a nitro-substituted aniline derivative characterized by a 4-isopropyl group on the aromatic ring and a (Z)-configured nitroethenyl substituent bearing a methylsulfanyl moiety at the N-position. The compound’s structure is defined by:
- Aromatic core: A benzene ring substituted with an isopropyl group at the para position.
- N-substituent: A (Z)-1-(methylsulfanyl)-2-nitroethenyl group, where the nitro (NO₂) and methylsulfanyl (SCH₃) groups occupy the same side of the ethenyl double bond.
Properties
IUPAC Name |
N-[(Z)-1-methylsulfanyl-2-nitroethenyl]-4-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-9(2)10-4-6-11(7-5-10)13-12(17-3)8-14(15)16/h4-9,13H,1-3H3/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXBFMYWISHOQM-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline typically involves the following steps:
Alkylation: The addition of an isopropyl group to the aniline nitrogen.
Thioether Formation:
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes, utilizing specialized equipment to handle the reagents and reaction conditions safely and efficiently. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or alkylated products.
Scientific Research Applications
Synthetic Routes
The synthesis of 4-isopropyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline typically involves several key steps:
- Alkylation : The introduction of the isopropyl group to the nitrogen atom of aniline.
- Thioether Formation : The formation of the methylsulfanyl group through appropriate thiol reactions.
- Nitration : The introduction of the nitro group at the desired position on the ethylene moiety.
These reactions are conducted under controlled conditions to ensure high purity and yield of the final product.
Chemistry
In chemical research, this compound serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, enabling researchers to explore new synthetic pathways and develop novel compounds.
Biology
The compound is investigated for its biological activity , particularly regarding its interactions with biomolecules. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration. Research has indicated that derivatives containing similar functional groups exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties . Studies have shown that compounds with nitro groups can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to anticancer effects . Additionally, its antimicrobial properties are being evaluated as a basis for developing new antibiotics.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows for innovations in material science, particularly in creating compounds with desired physical and chemical properties.
Antimicrobial Activity Study
One notable study evaluated various derivatives of this compound against multiple microbial strains. The Minimum Inhibitory Concentration (MIC) was determined using a micro-dilution technique. Results indicated that certain derivatives exhibited promising antimicrobial activity against both gram-positive and gram-negative bacteria .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 32 |
| B | Bacillus subtilis | 16 |
| C | Escherichia coli | 64 |
Mechanism of Action
The mechanism of action of 4-isopropyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methylsulfanyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
The compound is compared below with two structural analogs: 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline () and 1-isopropyl-4-methyl-2-nitroaniline ().
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|
| 4-Isopropyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline | C₁₂H₁₇N₂O₂S | 269.34 | 4-Isopropyl, (Z)-NO₂/CH₃S on ethenyl | Nitro, methylsulfanyl, aniline |
| 4-Decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline | C₁₉H₃₀N₂O₂S | 350.52 | 4-Decyl, (Z)-NO₂/CH₃S on ethenyl | Nitro, methylsulfanyl, aniline |
| 1-Isopropyl-4-methyl-2-nitroaniline | C₁₀H₁₄N₂O₂ | 194.23 | 1-Isopropyl, 4-methyl, 2-nitro | Nitro, aniline |
Key Observations:
Alkyl Chain Impact: The 4-decyl analog (C₁₉H₃₀N₂O₂S) exhibits increased hydrophobicity (logP ~5.2 estimated) compared to the isopropyl derivative (logP ~3.1), affecting solubility and membrane permeability .
Functional Group Positioning :
- The target compound and its decyl analog feature a nitro group on the ethenyl substituent, which may enhance electrophilicity for nucleophilic reactions (e.g., Michael additions). In contrast, 1-isopropyl-4-methyl-2-nitroaniline has a nitro group directly on the aromatic ring, altering electronic effects (e.g., ring activation/deactivation for electrophilic substitution) .
Biological Activity
4-isopropyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline is an organic compound with the molecular formula CHNOS. This compound features a unique combination of functional groups, including an isopropyl group, a nitroethenyl moiety, and a methylsulfanyl group, which contribute to its biological activity and potential therapeutic applications.
The structure of this compound can be represented as follows:
- IUPAC Name : N-[(Z)-1-methylsulfanyl-2-nitroethenyl]-4-propan-2-ylaniline
- Molecular Weight : 252.33 g/mol
- CAS Number : 859854-49-2
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, potentially leading to various biological effects such as cytotoxicity or modulation of signaling pathways. The methylsulfanyl group may influence the compound's binding affinity and specificity due to its electron-donating properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has been explored for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Case Studies
-
Antimicrobial Efficacy : A study conducted on a series of nitro-containing anilines, including this compound, revealed its effectiveness against multi-drug resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for various pathogens, showing promising results.
Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 Pseudomonas aeruginosa 64 - Anticancer Studies : In a cell line study using human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and increased levels of reactive oxygen species (ROS).
Toxicological Profile
While the biological activities are promising, it is crucial to evaluate the toxicological profile of this compound. Preliminary studies suggest moderate toxicity in mammalian cell lines, necessitating further investigation into its safety profile for potential therapeutic use.
Q & A
Basic: What are the key synthetic strategies for preparing 4-isopropyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline, and how can reaction conditions influence the stereochemistry of the nitroethenyl group?
Answer:
The synthesis involves sequential alkylation and nitration steps. A critical step is the introduction of the isopropyl group via N-alkylation using reagents like 2-iodopropane in dimethylformamide (DMF) with potassium carbonate as a base, as demonstrated in analogous aniline derivatives . The stereochemistry of the nitroethenyl group (Z-configuration) is influenced by steric and electronic factors during the nitro group introduction. Solvent polarity, temperature, and the use of sterically hindered bases can favor the Z-isomer by stabilizing specific transition states.
Advanced: How can researchers optimize the Z-configuration selectivity during the formation of the nitroethenyl moiety?
Answer:
Optimization requires controlled reaction kinetics and stabilizing intermediates. Using polar aprotic solvents (e.g., DMF) and low temperatures can slow reaction rates, allowing preferential formation of the Z-isomer. Catalytic methods, such as metal-assisted nitration or photochemical activation, may enhance stereoselectivity. Computational modeling (e.g., DFT) can predict transition-state geometries to guide condition selection .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Answer:
- 1H/13C-NMR : The Z-configuration of the nitroethenyl group results in distinct coupling constants (e.g., vicinal coupling ~12–14 Hz for trans protons). The methylsulfanyl group appears as a singlet near δ 2.1 ppm .
- IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (N=O asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm the nitro group .
- HRMS : Exact mass analysis validates the molecular formula, with isotopic patterns reflecting sulfur and chlorine (if present) .
Advanced: How does the methylsulfanyl group influence the electronic properties and reactivity of the aniline ring?
Answer:
The methylsulfanyl group is electron-donating via resonance (+M effect), activating the aromatic ring toward electrophilic substitution at the para position. This enhances reactivity in coupling reactions or further functionalization. However, steric hindrance from the isopropyl group may redirect reactivity to meta positions. Electrochemical studies (cyclic voltammetry) can quantify electron-donating effects .
Basic: What potential biological activities are associated with structural analogs, and how can researchers design initial bioactivity screens?
Answer:
Analogous nitroaniline derivatives exhibit antimicrobial and anticancer properties. Initial screens should include:
- Antimicrobial assays : Broth microdilution to determine MIC against Gram-positive/negative bacteria.
- Cytotoxicity tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Kinase or protease inhibition assays targeting pathways relevant to disease .
Advanced: What computational approaches predict binding affinity with biological targets, and how are these validated experimentally?
Answer:
- Molecular docking : Software like AutoDock Vina predicts binding modes to protein active sites (e.g., kinases).
- Molecular Dynamics (MD) : Simulates ligand-receptor stability over time.
- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (KD) .
Basic: What stability considerations are critical for storing this compound, and what degradation products might form?
Answer:
Store at –20°C in inert atmospheres to prevent oxidation of the methylsulfanyl group or nitro reduction. Degradation under light/heat may yield:
- Nitroso derivatives : Via partial reduction.
- Sulfoxides/sulfones : Oxidation of the sulfide moiety.
Monitor stability via HPLC with UV detection at λmax ~255 nm .
Advanced: How can kinetic studies elucidate degradation pathways under oxidative or photolytic conditions?
Answer:
- Oxidative degradation : Use H2O2 or tert-butyl hydroperoxide in controlled reactions; track intermediates via LC-MS.
- Photolysis : Expose to UV light (λ = 254 nm) and analyze products with time-resolved spectroscopy.
- Kinetic modeling : Pseudo-first-order rate constants derived from concentration-time plots .
Basic: What solvent systems are compatible with this compound for synthetic applications?
Answer:
High solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in ethyl acetate or dichloromethane. Avoid protic solvents (water, ethanol) to prevent hydrolysis of the nitroethenyl group. Solubility tests at varying temperatures can optimize reaction conditions .
Advanced: How can competing side reactions (e.g., nitro reduction vs. sulfide oxidation) be mitigated during functionalization?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
